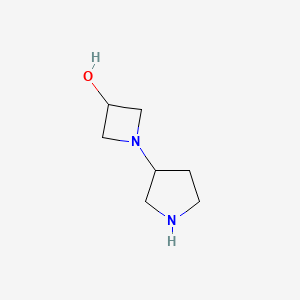

1-(Pyrrolidin-3-yl)azetidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-pyrrolidin-3-ylazetidin-3-ol |

InChI |

InChI=1S/C7H14N2O/c10-7-4-9(5-7)6-1-2-8-3-6/h6-8,10H,1-5H2 |

InChI Key |

NEAUQMPQBOVYSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1N2CC(C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pyrrolidin 3 Yl Azetidin 3 Ol and Its Analogues

General Strategies for Azetidine (B1206935) Ring Synthesis

The construction of the strained four-membered azetidine ring requires specific synthetic strategies that can overcome the inherent ring strain. pageplace.de These methods are broadly categorized into cyclization reactions, where the ring is formed through intramolecular bond formation, and rearrangement reactions that transform other cyclic systems into the azetidine scaffold. magtech.com.cn

Cyclization Reactions for Four-Membered Ring Formation

Intramolecular cyclization is a primary and versatile approach to azetidine synthesis. These reactions typically involve the formation of a carbon-nitrogen bond to close the four-membered ring. The success of these cyclizations often depends on the nature of the starting materials, the type of reaction, and adherence to stereoelectronic principles, such as Baldwin's rules. magtech.com.cnwikipedia.org

Electrophilic cyclization is a powerful method for constructing heterocyclic rings. researchgate.net In the context of azetidine synthesis, the cyclization of homoallylamines represents a key strategy. This reaction proceeds via a 4-exo-tet ring closure, a process that is favored according to Baldwin's rules. wikipedia.orglibretexts.org The "4" indicates the formation of a four-membered ring, "exo" signifies that the bond being broken is outside the newly forming ring, and "tet" refers to the tetrahedral geometry of the carbon atom being attacked. wikipedia.orglibretexts.org

A common approach involves the iodocyclisation of homoallylamines. Treatment of homoallylamines with iodine at room temperature can stereoselectively produce functionalized 2-(iodomethyl)azetidine derivatives in high yields. This reaction is notable because a simple change in temperature can alter the reaction's outcome; increasing the temperature often leads to the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring through thermal isomerization of the initially formed azetidine.

The mechanism of this cyclization involves the activation of the alkene by an electrophile (like I⁺), followed by the intramolecular nucleophilic attack of the amine nitrogen. The regioselectivity of this attack, leading to the four-membered ring, is a classic example of a kinetically controlled process favored by the 4-exo-tet pathway.

The reductive cyclization of imines is another established route to the azetidine core. This method often starts with β-haloalkylimines, where the imine is first formed and then reduced in a process that facilitates the intramolecular cyclization. magtech.com.cn The reduction of the imine increases the nucleophilicity of the nitrogen atom, which then displaces the halide in an intramolecular nucleophilic substitution to form the azetidine ring. pageplace.de

An alternative approach is the electroreductive intramolecular cross-coupling of imines with carbonyl compounds, such as esters. This method can be used to generate azetidin-2-ones, which can subsequently be reduced to the corresponding azetidines. pageplace.de

Selenium-based electrophiles can also be employed to induce the cyclization of homoallylamines to form azetidines. The use of reagents like phenylselenyl bromide (PhSeBr) can promote the desired 4-exo cyclization. researchgate.net Research has shown that the reaction of homoallylic benzylamines with selenium reagents can be competitive between the 4-exo pathway (yielding azetidines) and a 5-endo pathway (yielding pyrrolidines). However, by carefully selecting the reaction conditions, such as using acetonitrile (B52724) as the solvent, the formation of the azetidine can be favored, particularly for homoallylamines derived from ketimines.

This methodology provides a route to seleno-functionalized azetidines, which can be valuable intermediates for further chemical transformations. nih.gov The development of electrochemical methods for generating selenium radicals also presents a modern, green chemistry approach to synthesizing selenium-containing heterocycles.

Rearrangement Reactions Leading to Azetidine Scaffolds

Ring expansion and rearrangement reactions offer an alternative and sometimes more efficient pathway to azetidines, especially for complex or highly substituted systems. magtech.com.cn These methods often leverage the release of ring strain from smaller, more strained heterocycles like aziridines.

Notable rearrangement strategies include:

mdpi.comnih.gov-Stevens Rearrangement : This reaction can be used for the one-carbon ring expansion of aziridines to azetidines. nih.gov The process involves the formation of an aziridinium (B1262131) ylide intermediate, which then undergoes a mdpi.comnih.gov-rearrangement. Engineered enzymes, acting as "carbene transferases," have been developed to catalyze this transformation with high enantioselectivity, overriding competing reaction pathways. nih.gov

Aziridine to Azetidine Rearrangement : Certain substituted aziridines can undergo rearrangement to form azetidines under specific conditions. For instance, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines can be converted into 3-methoxy-3-methylazetidines when treated with sodium borohydride (B1222165) in methanol (B129727), proceeding through a rare aziridine-to-azetidine rearrangement. This stands in contrast to closely related substrates that yield stable aziridines under the same conditions.

mdpi.comnih.gov-Brook Rearrangement : A multicomponent synthesis of functionalized azetidines has been developed utilizing a mdpi.comnih.gov-Brook rearrangement coupled with a strain-release-driven anion relay sequence. This method leverages the high strain energy of azabicyclo[1.1.0]butane to drive the reaction. acs.org

These rearrangement reactions are powerful tools for accessing azetidine scaffolds that might be difficult to obtain through direct cyclization methods. slideshare.net

Aza-Michael Addition Approaches for Azetidine Derivatives

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. nih.govacademie-sciences.fr This strategy has been effectively applied to the synthesis of functionalized azetidines. mdpi.com

A general and efficient method involves the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetate. mdpi.com This Michael acceptor, prepared from N-Boc-azetidin-3-one, readily reacts with various nitrogen nucleophiles, including other heterocycles like pyrrolidine, piperidine, pyrazole, and imidazole. mdpi.com This approach is particularly relevant for the synthesis of compounds like 1-(pyrrolidin-3-yl)azetidin-3-ol and its analogues, as it directly couples a heterocyclic amine to the azetidine ring. The reaction is often catalyzed by a non-nucleophilic base such as DBU in a solvent like acetonitrile, affording the desired 3-substituted azetidine adducts in good yields. mdpi.com This method's versatility allows for the creation of a diverse library of azetidine derivatives by varying the nucleophilic coupling partner. mdpi.comrsc.org

Table 1: Summary of Aza-Michael Addition Reactions for Azetidine Synthesis This table is interactive. You can sort and filter the data.

| Michael Acceptor | Nitrogen Nucleophile | Catalyst/Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | DBU / Acetonitrile | 3-(Pyrazol-1-yl)azetidine adduct | 83 | mdpi.com |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 4-Bromo-1H-pyrazole | DBU / Acetonitrile | 3-(4-Bromopyrazol-1-yl)azetidine adduct | 82 | mdpi.com |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | DBU / Acetonitrile | Azetidine-imidazole adduct | 53 | mdpi.com |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Benzimidazole | DBU / Acetonitrile | Azetidine-benzimidazole adduct | 56 | mdpi.com |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Indole | DBU / Acetonitrile | Azetidine-indole adduct | 55 | mdpi.com |

| β-Fluoroalkylated acrylates | Various amines | Catalyst- and solvent-free | Fluoroalkylated β-amino acid derivatives | up to 99 | rsc.org |

General Strategies for Pyrrolidine Ring Synthesis

The pyrrolidine ring is a fundamental structural motif in a vast number of natural products and pharmaceutical agents. rsc.org Consequently, a multitude of synthetic methods for its construction have been developed, ranging from cycloaddition reactions to intramolecular cyclizations.

One of the most powerful and atom-economical methods for constructing highly functionalized, enantioenriched pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This reaction involves the generation of a transient azomethine ylide, an allyl anion-type 1,3-dipole, which then reacts with a dipolarophile (typically an alkene) to form the five-membered pyrrolidine ring in a single step. acs.orgnih.gov This process can create up to four new stereocenters with a high degree of control. acs.org

Azomethine ylides are most often generated in situ from readily available precursors like imines of α-amino acids or by the thermal or catalytic ring-opening of aziridines. nih.govnih.gov The stereochemical outcome of the cycloaddition is controlled by chiral metal complexes, which act as catalysts. acs.org Copper(I) and silver(I) complexes with chiral ligands have proven to be particularly effective. rsc.org The choice of metal, ligand, and reaction conditions can influence both the diastereoselectivity and enantioselectivity of the reaction. For instance, Cu(I)-Fesulphos complexes have been shown to catalyze the reaction between azomethine ylides and α,β-unsaturated ketones, which were previously challenging dipolarophiles. nih.gov

| Catalyst System | Dipolarophile Type | Selectivity | Key Features |

| Cu(I)/Chiral Ligand | α,β-Unsaturated Esters, Ketones | High diastereo- and enantioselectivity rsc.orgnih.gov | Versatile system, compatible with various functional groups. |

| Ag(I)/Chiral Ligand | Alkenes | Excellent enantioselectivity | Often used for highly enantioselective syntheses. |

| Ir(III) Complexes | Cinnamoyl Amides | Good yields | Allows for the generation of stabilized azomethine ylides from amides. nih.gov |

The intramolecular Schmidt reaction provides a distinct approach to nitrogen-containing heterocycles, including pyrrolidines and related structures like indolizidines. nih.gov This reaction involves the acid-promoted reaction of an alkyl azide (B81097) with a tethered carbonyl group, typically a ketone or carboxylic acid. nih.govorganic-chemistry.org The key transformation proceeds through the addition of the azide to the protonated carbonyl, followed by a rearrangement that involves the migration of an alkyl group and the expulsion of dinitrogen gas (N₂). youtube.com

A Tf₂O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids has been demonstrated to produce a series of 2-substituted pyrrolidines. organic-chemistry.org This method is particularly useful for creating fused ring systems. For example, the synthesis of crispine A analogues, which feature a benzo-fused indolizidine skeleton, has been achieved using an intramolecular Schmidt reaction of an azido-ketone as the key ring-forming step. nih.gov The reaction is typically promoted by a strong acid, such as trifluoromethanesulfonic acid (TfOH). nih.gov

Metal-catalyzed hydroalkylation of unsaturated precursors like 3-pyrrolines offers a direct route to substituted pyrrolidines. organic-chemistry.org This method involves the addition of a C-H bond across the double bond of the pyrroline (B1223166) ring. A notable advancement in this area is the development of catalyst-controlled regioselective hydroalkylation. organic-chemistry.org

Research has shown that by selecting the appropriate transition metal catalyst, one can selectively functionalize the pyrroline ring at either the C2 or C3 position. Specifically, cobalt catalysts tend to favor the formation of C2-alkylated pyrrolidines, while nickel catalysts direct the alkylation to the C3 position. organic-chemistry.org This divergent approach allows for the synthesis of different constitutional isomers from the same starting materials, using readily available catalysts and chiral BOX ligands. organic-chemistry.org Furthermore, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been developed as a broad-scope method to produce 3-aryl pyrrolidines, which are valuable scaffolds in medicinal chemistry. nih.govchemrxiv.org

| Metal Catalyst | Ligand | Starting Material | Product Regiochemistry |

| Cobalt (Co) | Chiral BOX | 3-Pyrroline | C2-Alkylated Pyrrolidine organic-chemistry.org |

| Nickel (Ni) | Chiral BOX | 3-Pyrroline | C3-Alkylated Pyrrolidine organic-chemistry.org |

| Palladium (Pd) | Various | N-Alkyl-3-Pyrroline | 3-Aryl Pyrrolidine nih.govchemrxiv.org |

Dehydrative coupling reactions represent an efficient strategy for forming C-N bonds, which can be applied to the synthesis of pyrrolidines. These reactions typically involve the coupling of an amine with an alcohol, with the concomitant removal of a water molecule. A combination of a photoredox and a palladium catalyst has been shown to mediate the dehydrative coupling of alkyl amines with allylic alcohols to furnish homoallylic amines. organic-chemistry.org This type of transformation can be adapted for intramolecular cyclization to form the pyrrolidine ring. For instance, the synthesis of the drug Vernakalant utilizes a radical-mediated dehydrative preparation of a cyclic imide, showcasing the utility of such approaches in complex molecule synthesis. nih.gov

Convergent and Divergent Synthetic Routes to this compound

Convergent synthesis involves the separate synthesis of key fragments of a target molecule, which are then joined together in the final stages. This is an attractive strategy for a molecule like this compound, which is composed of two distinct heterocyclic units.

The final construction of this compound necessitates the formation of a C-N bond between the nitrogen atom of one ring and a carbon atom of the other. The most direct approach involves the nucleophilic substitution reaction between a 3-aminopyrrolidine (B1265635) derivative and a 3-hydroxyazetidine derivative bearing a suitable leaving group, or vice-versa.

A common strategy involves reacting a pyrrolidine synthon, such as (S)-pyrrolidin-3-ol, where the amine is available for nucleophilic attack, with an azetidine ring that has been electrophilically activated. For example, azetidin-3-one (B1332698) or a derivative with a leaving group at the 3-position (e.g., a tosylate or halide) can be used. The reaction between the secondary amine of the pyrrolidine and the electrophilic carbon of the azetidine ring, followed by reduction if starting from an azetidinone, would yield the desired linked structure. The synthesis of Vildagliptin, for example, involves the reaction of a pyrrolidine nitrile with an amine, demonstrating a related C-N bond-forming coupling strategy. nih.gov Similarly, the synthesis of other complex pyrrolidine-containing drugs often involves the coupling of a pre-formed pyrrolidine core with another molecular fragment. nih.gov

Stereocontrolled Synthesis of this compound and its Enantiomers

The stereochemistry of this compound and its analogues is a critical determinant of their biological activity. Consequently, significant effort has been dedicated to developing synthetic methods that allow for precise control over the spatial arrangement of substituents on both the pyrrolidine and azetidine rings.

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. For molecules with multiple chiral centers, such as this compound, controlling the relative stereochemistry is a key challenge.

One common strategy involves the iodine-mediated cyclization of homoallyl amines, which has been shown to produce cis-2,4-azetidines through a 4-exo trig cyclization. nih.gov This method allows for the establishment of the relative stereochemistry of the azetidine ring, which can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov The resulting iodo-azetidines can undergo further functionalization through nucleophilic displacement of the iodine atom, providing a pathway to various substituted azetidines. nih.gov

Another approach to achieving diastereoselectivity is through the addition of organometallic reagents to chiral sulfinimines, followed by intramolecular cyclization. This method has been successfully employed in the synthesis of N-protected pyrrolidines with high yields and excellent diastereoselectivity. nih.gov A one-pot, four-step protocol involving the formation of a silyllithium reagent, its addition to a diaryl olefin, subsequent addition to a chiral sulfinimine, and intramolecular cyclization has been developed for this purpose. nih.gov

The table below summarizes a diastereoselective approach to synthesizing substituted azetidines.

| Starting Material | Reagent | Key Step | Product | Diastereomeric Ratio |

| Homoallyl amine | Iodine | 4-exo trig cyclization | cis-Iodo-azetidine | High cis selectivity |

| Silyl-substituted diphenylethyllithium | Chiral sulfinimine | Intramolecular cyclization | N-protected pyrrolidine | Excellent |

This table illustrates examples of diastereoselective reactions that can be applied to the synthesis of azetidine and pyrrolidine rings, which are core components of the target molecule.

Enantioselective synthesis is essential for obtaining specific enantiomers of chiral compounds, which often exhibit different pharmacological profiles. Several strategies have been developed for the enantioselective synthesis of chiral analogues of this compound.

One powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which provides access to a wide variety of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org This method is particularly versatile for creating stereodivergent procedures that can yield different stereoisomers from the same starting materials. rsc.org Furthermore, highly enantioselective intramolecular 1,3-dipolar cycloadditions with azomethine ylides have been developed for the synthesis of natural-product-inspired pyrrolidino-piperidines, achieving up to 99% enantiomeric excess (ee). nih.gov

Another established method for achieving high enantiomeric purity is the Sharpless asymmetric dihydroxylation (AD) or hydrolytic kinetic resolution (HKR). researchgate.net These methods have been successfully used to obtain the enantiomers of related compounds, such as 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)-propyl]-pyrrolidin-2-one. researchgate.net The enantiomeric purity of the synthesized compounds can be determined by techniques like capillary electrophoresis. researchgate.net

Enzymatic approaches have also emerged as a valuable tool for the synthesis of enantiomerically pure compounds. nih.gov A series of hydrolytic enzymes can be used in stereoselective acetylation under kinetic resolution conditions to resolve racemic mixtures into their respective enantiomers with good enantioselectivity. nih.gov

The following table provides an overview of different enantioselective synthesis strategies.

| Method | Key Feature | Application Example | Enantiomeric Excess (ee) |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | High versatility and stereodivergence | Pyrrolidine synthesis | High |

| Intramolecular 1,3-Dipolar Cycloaddition | Synthesis of complex fused ring systems | Pyrrolidino-piperidines | Up to 99% nih.gov |

| Sharpless Asymmetric Dihydroxylation (AD) / Hydrolytic Kinetic Resolution (HKR) | Established methods for creating chiral diols | 1-[2-Hydroxy-3-(4-phenyl-1-piperazinyl)-propyl]-pyrrolidin-2-one enantiomers | High researchgate.net |

| Enzymatic Resolution | Stereoselective enzymatic reactions | Resolution of racemic alcohols | Up to 95% |

This table highlights various methods for achieving enantioselectivity in the synthesis of chiral building blocks relevant to the target compound.

Process Optimization for Scalable Synthesis in Research

For a compound to be viable for further research and development, its synthesis must be scalable, efficient, and cost-effective. Process optimization focuses on improving reaction yields, minimizing byproducts, and developing robust procedures that can be performed on a larger scale.

Improving reaction yield and efficiency is a primary goal of process optimization. This can be achieved through various strategies, such as optimizing reaction conditions, using more effective catalysts, and developing one-pot procedures.

For instance, an improved one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, a key intermediate for many azetidine-containing compounds, has been developed. researchgate.net This process is high-yielding (80%) and chromatography-free, with a purity of over 99%. researchgate.net Similarly, a thoroughly optimized and robust process for the synthesis of 1-benzylazetidin-3-ol (B1275582) has been established, which utilizes low-cost starting materials and results in an economical and effective production method. researchgate.net

The choice of solvent can also dramatically impact reaction yield. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, switching from glacial acetic acid to ethanol (B145695) as the solvent led to a significant increase in the yield of the desired products. beilstein-journals.org

The following table showcases the impact of process optimization on reaction yield.

| Compound | Optimization Strategy | Starting Material(s) | Yield |

| 1-Benzhydrylazetidin-3-ol | One-pot, chromatography-free process | Not specified | 80% researchgate.net |

| 1-Benzylazetidin-3-ol | Use of low-cost starting material | Benzylamine (B48309) | High |

| 1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | Optimized reactant ratios | Benzaldehyde, Aniline, Ethyl 2,4-dioxovalerate | 80% beilstein-journals.org |

This table provides examples of how different optimization strategies can lead to enhanced yields in the synthesis of relevant compounds.

Minimizing the formation of side products and impurities is crucial for ensuring the purity of the final compound and simplifying the purification process. This is often achieved by carefully controlling reaction conditions and understanding the underlying reaction mechanisms.

In the synthesis of 1-benzylazetidin-3-ol, a key improvement was the significant reduction in the formation of the di(3-chloro-2-hydroxypropyl) benzylamine side product. researchgate.net This was achieved through process optimization, leading to a more economical and efficient synthesis. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms and help in predicting and minimizing side product formation. beilstein-journals.org For example, in the reaction between 3-pyrroline-2-one (B142641) and an aliphatic amine, DFT calculations showed that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main product. beilstein-journals.org

Strategies for minimizing side products are summarized in the table below.

| Target Compound/Intermediate | Key Challenge | Strategy | Outcome |

| 1-Benzylazetidin-3-ol | Formation of di(3-chloro-2-hydroxypropyl) benzylamine | Process optimization | Significant reduction in side product formation researchgate.net |

| 1,4,5-Trisubstituted pyrrolidine-2,3-diones | Competing reaction pathways | Understanding reaction mechanism via DFT calculations | Favoring the desired kinetic product beilstein-journals.org |

This table illustrates how targeted strategies can be employed to reduce the formation of unwanted side products during synthesis.

Chemical Transformations and Derivative Synthesis Based on the 1 Pyrrolidin 3 Yl Azetidin 3 Ol Scaffold

Functionalization of the Azetidine (B1206935) Moiety

The azetidine ring is characterized by significant ring strain, which influences its reactivity. nih.gov Key functionalization points on this moiety include the secondary amine, the hydroxyl group, and the ring structure itself, which can undergo cleavage or expansion.

N-Alkylation and Acylation Reactions

The secondary nitrogen atom of the azetidine ring is a primary site for nucleophilic reactions, readily undergoing alkylation and acylation to yield a variety of N-substituted derivatives. These reactions are fundamental for introducing diverse substituents that can modulate the molecule's physicochemical properties.

For instance, the azetidine nitrogen can be alkylated with various electrophiles. While specific examples starting from 1-(pyrrolidin-3-yl)azetidin-3-ol are not prevalent in readily available literature, the reactivity of closely related N-unsubstituted azetidin-3-ol (B1332694) scaffolds is well-documented in patent literature. A common strategy involves the reaction with alkyl halides or other electrophilic partners. In one documented procedure, an azetidin-3-ol derivative is N-alkylated with a benzhydryl-containing compound. google.com

Acylation reactions, including sulfonylation, are also common. The nitrogen can be reacted with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. A notable example from the literature involves the synthesis of a complex pharmaceutical intermediate where an azetidine nitrogen is substituted with an ethylsulfonyl group, demonstrating the feasibility of such transformations. nih.gov These reactions typically proceed under standard conditions, often requiring a base to neutralize the acid byproduct.

Table 1: Examples of N-Functionalization on Azetidine Rings

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., Triethylamine), Solvent (e.g., Methylene Chloride) | N-Alkyl-azetidine |

Hydroxyl Group Modifications and Derivatization

The 3-hydroxyl group on the azetidine ring serves as another key handle for derivatization. Standard alcohol chemistry can be applied to introduce a range of functional groups through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base leads to the formation of esters.

While the hydroxyl group is a reactive site, it can also be retained during the functionalization of other parts of the molecule. For example, synthetic procedures for complex molecules containing an azetidin-3-ol moiety show that the hydroxyl group can remain intact while modifications are made to the azetidine nitrogen. google.com This indicates that selective functionalization is readily achievable.

Ring Expansion and Ring Opening Reactions of the Azetidine Ring

The inherent ring strain of azetidines makes them susceptible to ring-opening and ring-expansion reactions, providing pathways to different heterocyclic systems. nih.govambeed.com These transformations are often triggered by nucleophiles or through rearrangement processes.

Nucleophilic attack can lead to the cleavage of one of the C-N bonds of the azetidine ring. nih.gov The regioselectivity of this attack is influenced by the substituents on the ring. In a related context, the formation of a spiro-azetidinium ion from 1-(3-chloropropyl)pyrrolidine (B1588886) has been shown to be a key intermediate in the alkylation of phenols. nih.gov This azetidinium ion is highly reactive and readily undergoes nucleophilic attack, resulting in the opening of the four-membered ring.

Ring expansion, for instance from an azetidine to a pyrrolidine (B122466), can be achieved through various methods, such as the Stevens or Sommelet-Hauser rearrangements of ylides derived from azetidinium salts. While specific examples utilizing the this compound scaffold are not prominent, the general principles are well-established in azetidine chemistry. For example, gold-catalyzed reactions of certain N-propargylsulfonamides can proceed through an azetidine intermediate which then undergoes ring opening, a process facilitated by the substituents on the molecule. nih.gov

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring is a less strained and generally more stable five-membered heterocycle compared to azetidine. Functionalization typically targets the secondary amine or, through more advanced methods, the carbon atoms of the ring.

N-Substitution Reactions on the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a readily available nucleophilic center for a wide range of substitution reactions. Similar to the azetidine nitrogen, it can be alkylated or acylated to introduce desired functional groups. Protecting groups are commonly employed at this position to allow for selective reaction at other sites of the molecule.

A prime example is the introduction of a tert-butoxycarbonyl (Boc) group, a common protecting group for amines. The synthesis of 1-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)azetidine-3-carboxylic acid has been documented, which clearly demonstrates that the pyrrolidine nitrogen can be selectively functionalized, in this case via acylation, while the azetidine moiety is modified separately. sigmaaldrich.com This selective protection/functionalization is a cornerstone of building complex molecules from this scaffold.

Table 2: Example of N-Functionalization on the Pyrrolidine Moiety

| Reaction Type | Reagents and Conditions | Product Example |

|---|

Modification of Carbon Atoms within the Pyrrolidine Ring

Direct functionalization of the C-H bonds of the pyrrolidine ring is a more advanced synthetic challenge but offers a powerful route to novel derivatives. Modern synthetic methods, such as transition metal-catalyzed C-H activation, provide potential pathways for such modifications.

While specific examples of C-H functionalization starting directly from this compound are not widely reported, general methodologies for the C-H functionalization of saturated heterocycles are an active area of research. Palladium-catalyzed intramolecular amination of C-H bonds has been used to synthesize pyrrolidines, showcasing the possibility of forming C-N bonds from unactivated C(sp³)-H bonds. acs.orgnih.gov Such strategies could theoretically be adapted for the late-stage functionalization of the pyrrolidine ring in the target scaffold, allowing for the introduction of aryl, alkyl, or other functional groups at specific carbon positions. However, achieving regioselectivity on the pyrrolidine ring in the presence of the similarly reactive azetidine ring would be a significant synthetic challenge.

Synthesis of Hybrid Scaffolds and Analogues

The this compound scaffold serves as a valuable starting point for the generation of novel molecular architectures. Through targeted synthetic modifications, chemists can produce a wide array of hybrid scaffolds and analogues, systematically altering the molecule's steric and electronic properties.

Exploration of Heterocyclic Analogs with Varied Ring Systems

The generation of heterocyclic analogues from the this compound core involves modifying or replacing one or both of the nitrogen-containing rings. These alterations introduce new structural features and allow for the exploration of different regions of chemical space. Synthetic strategies often focus on either building a new ring system onto the existing scaffold or substituting one of the heterocyclic moieties with another.

One common approach involves the diversification of the azetidine ring. The inherent strain of the 4-membered azetidine ring makes it a versatile intermediate for constructing more complex fused, bridged, and spirocyclic systems. nih.gov For instance, ring-closing metathesis can be employed on a precursor derived from the azetidine scaffold to create larger, 8-membered fused rings. nih.gov Another method is the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides, which can be cyclized to form azetidin-3-ones, key intermediates for further functionalization. nih.gov

The pyrrolidine ring also offers numerous possibilities for modification. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the stereocontrolled synthesis of substituted pyrrolidines. rsc.org This method allows for the creation of a diverse set of pyrrolidine analogues with precise control over the spatial arrangement of substituents. rsc.org

Furthermore, analogues can be created by replacing one of the heterocyclic rings entirely. For example, the azetidine ring can be substituted with an oxetane (B1205548) ring to produce compounds like (R)-1-(oxetan-3-yl)pyrrolidin-3-ol. bldpharm.com This strategic replacement of a nitrogen atom with an oxygen atom significantly alters the physicochemical properties of the resulting molecule, such as its hydrogen bonding capacity and polarity.

The table below summarizes examples of synthetic strategies used to generate heterocyclic analogues.

| Original Scaffold | Synthetic Strategy | Resulting Analog Type | Example Compound/Class | Reference |

| Azetidine | Ring-Closing Metathesis | Fused 8-membered ring | Azetidine-fused heterocycles | nih.gov |

| Pyrrolidine | 1,3-Dipolar Cycloaddition | Substituted Pyrrolidines | Highly functionalized pyrrolidines | rsc.org |

| This compound | Ring Replacement | Oxetane-Pyrrolidine Hybrid | (R)-1-(oxetan-3-yl)pyrrolidin-3-ol | bldpharm.com |

| Azetidine | Gold-Catalyzed Cyclization | Azetidin-3-ones | Chiral Azetidin-3-ones | nih.gov |

Strategic Introduction of Diverse Substituents for Scaffold Diversification

Scaffold diversification is achieved by introducing a variety of substituents at different positions on the this compound framework. The secondary amines and the hydroxyl group present in the parent molecule are key handles for chemical modification.

Derivatization can occur on the nitrogen atom of either the azetidine or pyrrolidine ring. For example, the azetidine nitrogen can be functionalized through N-alkylation or N-arylation reactions. A notable example is the synthesis of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulphonamide, which demonstrates the addition of a bulky benzhydryl group to the azetidine nitrogen. google.com Similarly, the pyrrolidine nitrogen can be modified, for instance, by reacting it with chloroacetyl chloride to introduce an N-chloroacetyl group. orientjchem.org

The hydroxyl group on the azetidine ring is another site for modification, allowing for the introduction of various functionalities through esterification or etherification reactions. These reactions can attach a wide range of chemical moieties, from simple alkyl groups to more complex aromatic or heterocyclic systems.

The carbon backbone of both rings can also be substituted. For example, synthetic routes have been developed to produce 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives from related pyrrolinone precursors, showcasing methods to add functional groups to the carbon framework of the five-membered ring. beilstein-journals.org These substitutions are critical for fine-tuning the molecule's properties and its interactions with biological targets.

The following table presents examples of substituent introduction on related azetidine and pyrrolidine scaffolds.

| Reaction Site | Reaction Type | Introduced Substituent | Example Product Class | Reference |

| Azetidine Nitrogen | N-Alkylation | Benzhydryl group | N-substituted azetidines | google.com |

| Pyrrolidine Nitrogen | N-Acylation | Chloroacetyl group | N-acylated pyrrolidines | orientjchem.org |

| Pyrrolidine Ring Carbon | Amination/Condensation | (1-methylamino)ethylene | 1,4,5-trisubstituted pyrrolidine-2,3-diones | beilstein-journals.org |

Building Block Applications of this compound in Complex Molecule Synthesis

The unique three-dimensional structure and the presence of multiple functional groups make this compound and its derivatives highly valuable building blocks in the synthesis of more complex molecules. sciencedaily.com Its rigid, yet functionalized, scaffold is ideal for incorporation into larger structures, including chemical libraries and advanced functional molecules.

Design and Synthesis of Chemical Libraries

The this compound scaffold is well-suited for diversity-oriented synthesis (DOS), a strategy used to rapidly generate collections of structurally diverse small molecules for high-throughput screening. The multiple points of functionalization on the scaffold allow for the combinatorial attachment of various chemical moieties, leading to the creation of large chemical libraries.

Research has demonstrated the use of related azetidine-based scaffolds in the generation of lead-like molecules for specific applications, such as targeting the central nervous system. nih.gov In one notable example, a solid-phase synthesis approach was utilized to produce a library consisting of 1,976 distinct spirocyclic azetidines. nih.gov Such libraries are designed to cover a broad area of chemical space while maintaining favorable physicochemical properties. The use of 3-amino-azetidine derivatives as key intermediates is central to these efforts, as they provide a versatile platform for building structural diversity within combinatorial libraries. google.com Similarly, libraries of spiro[pyrrolidine-3,3′-oxindoles] have been synthesized as potential therapeutic agents, highlighting the utility of the pyrrolidine motif in library design. nih.gov

Precursors for Advanced Organic Materials and Functional Molecules

Beyond traditional medicinal chemistry, the this compound scaffold and its simpler azetidin-3-ol component are emerging as important precursors for advanced functional molecules and materials. The bifunctional nature of these building blocks makes them ideal for use as linkers in the construction of complex molecular systems.

A significant application is in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Azetidin-3-ol hydrochloride, a related building block, is used as a non-cleavable, alkyl chain-based linker in the synthesis of these sophisticated biotherapeutics. medchemexpress.com In ADCs and PROTACs, the linker plays a crucial role in connecting the targeting moiety (an antibody or a small molecule ligand) to the payload (a cytotoxic drug or an E3 ligase ligand). The defined stereochemistry and rigidity of the azetidine ring can help to control the spatial relationship between the two connected parts, which is often critical for efficacy.

Furthermore, building blocks containing azetidine and pyrrolidine rings are finding applications in materials science. They are listed as components for creating novel materials such as OLEDs (Organic Light-Emitting Diodes) and specialized polymers, where the heterocyclic units can impart specific electronic and physical properties to the final material. bldpharm.com

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR)Proton NMR spectroscopy would identify all unique proton environments within the 1-(Pyrrolidin-3-yl)azetidin-3-ol molecule. The spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) and pyrrolidine (B122466) rings, including the methine protons at the points of substitution and adjacent to the hydroxyl group. Key information derived would include:

Chemical Shift (δ): The position of each signal would indicate the electronic environment of the protons. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear at a characteristic downfield shift.

Integration: The area under each signal would correspond to the number of protons it represents, confirming the proton count in different parts of the molecule.

Spin-Spin Coupling (J): The splitting pattern of each signal would reveal the number of adjacent protons, allowing for the mapping of proton connectivity throughout the fused ring system.

Two-Dimensional NMR Techniques for Connectivity and StereochemistryTo unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, definitively establishing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon signal based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the complete carbon skeleton and confirming the connection between the pyrrolidine and azetidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would be vital for determining the stereochemistry of the molecule by identifying protons that are close in space, even if they are not directly bonded.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound, offering high sensitivity and specificity for both purity assessment and the analysis of complex reaction mixtures. In a typical research workflow, LC-MS is utilized to monitor the progress of a synthesis, identify the presence of the desired product, and detect any byproducts or unreacted starting materials.

The chromatographic separation is generally achieved on a reverse-phase column, such as a C18, with a mobile phase gradient consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The mass spectrometer, coupled to the liquid chromatograph, provides mass-to-charge ratio (m/z) data, which allows for the confirmation of the molecular weight of the target compound. For this compound, the expected protonated molecule [M+H]⁺ would be observed, confirming its presence. High-resolution mass spectrometry can further provide the exact mass, which aids in elemental composition determination.

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatography System | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Mass Spectrometry System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range (m/z) | 50 - 500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-N stretching vibrations of the azetidine and pyrrolidine rings would likely appear in the 1020-1250 cm⁻¹ region. The N-H stretching of the secondary amine in the azetidine ring might be observed around 3300-3500 cm⁻¹, potentially overlapping with the O-H stretch. Additionally, C-H stretching vibrations from the aliphatic rings would be visible in the 2850-3000 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Moderate |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Chromatographic Techniques for Purification and Analytical Separation

Flash Column Chromatography

For the purification of this compound on a preparative scale in a research laboratory, flash column chromatography is a commonly employed technique. Due to the polar nature of the compound, a polar stationary phase like silica (B1680970) gel is typically used. The choice of eluent is critical for achieving good separation. A common mobile phase for such amine-containing polar compounds would be a mixture of a chlorinated solvent like dichloromethane (B109758) (DCM) and methanol (MeOH). To prevent the basic amine from streaking on the acidic silica gel, a small amount of a base, such as triethylamine (B128534) (TEA) or ammonium hydroxide, is often added to the eluent system.

Table 3: Typical Flash Column Chromatography Conditions for Purifying this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of 0-20% Methanol in Dichloromethane with 1% Triethylamine |

| Loading Method | Dry loading onto silica gel |

| Detection | TLC with a suitable stain (e.g., ninhydrin (B49086) or permanganate) |

Preparative Chromatography

When higher purity is required, preparative high-performance liquid chromatography (preparative HPLC) can be utilized. This technique offers superior resolution compared to flash chromatography. For this compound, a reverse-phase preparative column would be suitable. The mobile phase would be similar to that used in analytical LC-MS, consisting of a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape and volatility for subsequent solvent removal. The fractions containing the pure compound are collected, combined, and the solvent is removed, often by lyophilization if a volatile buffer like formic acid is used, to yield the purified product.

Thin Layer Chromatography (TLC) Monitoring

Thin layer chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of reactions that produce this compound and for tracking the separation during column chromatography. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica gel coated). The plate is then developed in a chamber containing a suitable mobile phase, which is often a solvent system similar to that used for flash chromatography (e.g., DCM/MeOH with a basic additive).

After development, the plate is visualized to observe the separation of the components. As this compound lacks a strong UV chromophore, visualization is typically achieved using a chemical stain. A ninhydrin stain is effective for detecting the primary or secondary amine functionalities, which would appear as colored spots upon heating. Alternatively, a potassium permanganate (B83412) (KMnO₄) stain can be used, which reacts with the alcohol functional group, resulting in a yellow spot on a purple background. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and is used to identify the product and assess its purity relative to starting materials and byproducts.

Stereochemical Assignment and Enantiomeric Purity Determination

The definitive assignment of stereochemistry and the accurate determination of enantiomeric purity are critical aspects of the research and development of chiral molecules such as this compound. Due to the presence of stereogenic centers in both the pyrrolidine and azetidine rings, this compound can exist as multiple stereoisomers. The biological activity of these stereoisomers can vary significantly, making their separation and characterization essential.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers and determining their purity. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For compounds containing amino alcohol functionalities, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation is influenced by the mobile phase composition, which typically consists of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol (B145695). The elution order of the enantiomers is dependent on the specific CSP and the mobile phase used. While specific application data for this compound is not extensively published, analogous separations of chiral pyrrolidine and azetidine derivatives have been successfully developed.

Supercritical Fluid Chromatography (SFC) offers a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. Utilizing supercritical carbon dioxide as the main mobile phase component with a polar co-solvent, SFC with chlorinated polysaccharide-based CSPs has demonstrated excellent resolution for various pyrrolidine derivatives nih.gov. The separation parameters, including backpressure, temperature, and the nature and percentage of the co-solvent, are optimized to achieve baseline separation of the enantiomers nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is another valuable tool. In the presence of a CSA, the enantiomers form transient diastereomeric complexes that exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. Alternatively, reacting the enantiomeric mixture with a chiral derivatizing agent forms stable diastereomers, which can then be distinguished by standard NMR techniques.

X-ray Crystallography provides an unambiguous method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a single crystal of an enantiomerically pure compound, often as a salt with a chiral acid or base of known absolute configuration. The resulting crystal structure reveals the three-dimensional arrangement of the atoms, thereby establishing the absolute stereochemistry.

While detailed experimental data for the stereochemical assignment and enantiomeric purity determination of this compound are not widely available in the public domain, the principles and techniques described above represent the standard methodologies employed in the pharmaceutical industry for the characterization of such chiral compounds. The development of robust analytical methods is a key step in ensuring the quality and stereochemical integrity of the active pharmaceutical ingredient.

Mechanistic Investigations of Biological Activity and Molecular Interactions

Target Identification and Engagement Mechanisms

While the broader classes of pyrrolidine (B122466) and azetidine (B1206935) derivatives have been investigated as inhibitors for various enzymes, the 1-(Pyrrolidin-3-yl)azetidin-3-ol scaffold itself is not primarily utilized as a direct enzyme inhibitor. nih.govnih.gov Its value in enzyme-related therapeutics is most profoundly demonstrated when it is incorporated into larger molecules, such as Proteolysis Targeting Chimeras (PROTACs), where it functions as a ligand for an E3 ubiquitin ligase rather than as a direct inhibitor of an enzymatic target. medchemexpress.commusechem.com In this context, it is a critical component for hijacking the cell's natural protein disposal machinery, a mechanism distinct from classical enzyme inhibition. nih.gov

The pyrrolidine scaffold is a common feature in compounds designed to interact with various receptors. For instance, certain pyrrolidin-3-yl-N-methylbenzamides have been synthesized and evaluated as potent histamine (B1213489) H3 receptor antagonists. nih.gov However, the specific compound this compound is not predominantly associated with direct receptor agonism or antagonism in the scientific literature. Its application is more specifically channeled towards its role in protein degradation technologies, where it serves as a structural element for binding to the von Hippel-Lindau (VHL) E3 ligase, rather than acting on a signaling receptor. medchemexpress.comrsc.org

The most significant biological mechanism associated with the this compound moiety is its role in targeted protein degradation through the formation of PROTACs. medchemexpress.comnih.gov PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

The this compound scaffold is a key component of ligands that bind to the VHL E3 ligase. medchemexpress.commedchemexpress.com In a PROTAC molecule, one end binds to the target protein, and the other end, often incorporating the this compound-based ligand, binds to VHL. musechem.com This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for destruction by the 26S proteasome. nih.gov This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, leading to potent and sustained downstream effects. nih.gov

The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase complex.

This forms a ternary complex of Target Protein-PROTAC-VHL.

The VHL complex, being an E3 ligase, facilitates the ubiquitination of the target protein.

The polyubiquitinated target protein is recognized and degraded by the proteasome.

The PROTAC molecule is then released and can engage another target protein and VHL complex.

This mechanism has been successfully applied to induce the degradation of a wide range of proteins, including those previously considered "undruggable." nih.gov

Structure-Activity Relationship (SAR) Studies and Molecular Recognition

The efficacy of this compound-based ligands in binding to VHL and facilitating protein degradation is highly dependent on the specific structural features of both the azetidine and pyrrolidine rings.

The following table summarizes the impact of azetidine modifications on VHL binding or PROTAC activity from various studies:

| Compound/Modification | Effect on VHL Binding/PROTAC Activity | Reference |

|---|---|---|

| Replacement of piperazine (B1678402) with azetidine | Alters degradation profile, can be beneficial | acs.org |

| N-acetylated azetidine | Unfavorable for cellular activity and binding potency | nih.gov |

The pyrrolidine ring, particularly when hydroxylated, is a cornerstone of VHL ligand design. The stereochemistry and conformation of the pyrrolidine ring are critical for effective binding to the VHL protein. nih.gov Hydroxylation at the 4-position of a proline residue (a common precursor to the pyrrolidine moiety in VHL ligands) is known to favor a C4-exo pucker conformation. This conformation is crucial for stabilizing the trans configuration of the amide bond in peptide-based VHL ligands, a key requirement for binding. nih.gov

Modifications to the pyrrolidine ring, such as capping it with an acetyl or methanesulfonyl group, have been investigated. These changes can lead to a decrease in binding affinity for VHL compared to the parent compound, highlighting the sensitivity of the binding interaction to the chemical environment of the pyrrolidine ring. nih.gov For instance, cyclization from the canonical tert-leucine group onto the pyrrolidine amide led to a 10-fold increase in the dissociation constant (Kd), indicating weaker binding. nih.gov

The table below outlines key findings from structure-activity relationship studies on the pyrrolidine ring of VHL ligands:

| Compound/Modification | Effect on VHL Binding/PROTAC Activity | Reference |

|---|---|---|

| 4-Hydroxylation of proline precursor | Favors C4-exo pucker, essential for VHL binding | nih.gov |

| Cyclization onto the pyrrolidine amide | 10-fold increase in Kd (weaker binding) | nih.gov |

| Epimerization at certain positions | Can lead to a further 10-fold drop in binding affinity | nih.gov |

Role of the Hydroxyl Group in Ligand-Target Interactions

The hydroxyl (-OH) group present on the azetidine ring of this compound is a critical functional group that significantly influences its potential interactions with biological targets. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). In the context of a protein's binding pocket, these interactions are fundamental for molecular recognition and binding affinity.

The introduction of hydroxyl groups into ligand scaffolds is a common strategy in medicinal chemistry to enhance binding potency and selectivity. Studies on other molecular classes, such as flavonoid derivatives, have demonstrated that the position and number of hydroxyl groups can be pivotal for a molecule's ability to properly orient itself within a binding pocket to achieve high inhibitory activity. nih.gov For instance, the hydroxyl group can form strong hydrogen bonds with specific amino acid residues like glutamine, histidine, or serine in a target's active site. nih.govresearchgate.net In the case of this compound, the -OH group on the strained four-membered azetidine ring provides a specific vector for such interactions, anchoring the ligand to a particular region of the binding site. The electrostatic potential near the hydroxyl oxygen atom is typically negative, making it a favorable point of interaction with positively charged or polar residues in a protein. nih.gov This directed interaction can be crucial for the stabilization of the ligand-target complex.

Influence of Stereochemistry on Biological Efficacy

This compound possesses multiple stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms is a defining factor in pharmacology, as biological systems, particularly proteins like enzymes and receptors, are chiral environments. Consequently, the biological efficacy of a chiral molecule is often highly dependent on its stereochemistry. nih.govnih.gov

This structural specificity is critical for efficacy. Different stereoisomers of a compound can exhibit variations in binding affinity, target selectivity, and metabolic stability. The commercial availability of specific isomers, such as (S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, underscores the importance of stereochemistry for the application of this scaffold in research and development. bldpharm.comechemi.com The precise orientation of the hydroxyl group and the linkage between the two heterocyclic rings determines how effectively the molecule can fit into a target's binding site and engage with key residues.

Computational Chemistry and Molecular Modeling Studies

Elucidation of Binding Modes via Docking and Molecular Dynamics

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its target protein at an atomic level. youtube.com For a compound like this compound, these methods can elucidate its preferred binding pose, identify key interacting amino acid residues, and assess the stability of the resulting complex. nih.govnih.gov

Molecular docking studies, often performed with programs like AutoDock, aim to predict the most favorable binding orientation of a ligand within a protein's active site. rjptonline.org Such studies on azetidine-containing compounds have been used to predict binding energy and interactions, such as hydrogen bonds and hydrophobic contacts. rjptonline.orgrjptonline.org An in-silico analysis of this compound would likely show the hydroxyl group and the two nitrogen atoms forming hydrogen bonds with polar or charged residues, while the carbon skeletons of the rings engage in van der Waals interactions.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior and stability of the ligand-protein complex over time. mdpi.com MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can help validate the interactions predicted by docking. nih.govnih.gov Studies on pyrrolidine-based inhibitors have used MD simulations to confirm the stability of the compounds within the target's binding site over simulation times extending to hundreds of nanoseconds. nih.govmdpi.com

Table 1: Representative Computational Parameters for this compound

| Computational Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O | Indicates the elemental composition of the molecule. chemscene.com |

| Molecular Weight | 142.20 g/mol | A fundamental physical property used in various calculations. chemscene.com |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Predicts transport properties, such as membrane permeability. chemscene.com |

| LogP | -0.9752 | Measures the lipophilicity of the compound. chemscene.com |

| Hydrogen Bond Donors | 2 | Indicates the number of sites that can donate a hydrogen bond (N-H, O-H). chemscene.com |

| Hydrogen Bond Acceptors | 3 | Indicates the number of sites that can accept a hydrogen bond (N, O). chemscene.com |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. arabjchem.org For this compound, these calculations can provide valuable information about its charge distribution, molecular orbitals, and electrostatic potential, which are fundamental to its chemical behavior and molecular interactions.

Theoretical studies on azetidine and pyrrolidine derivatives have used quantum calculations to analyze electronic and thermodynamic properties. arabjchem.orgresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For this compound, the lone pairs on the nitrogen and oxygen atoms would be expected to contribute significantly to the HOMO, making them nucleophilic centers.

Furthermore, calculating the molecular electrostatic potential (MEP) map would reveal the charge distribution across the molecule. Regions of negative potential, concentrated around the nitrogen and oxygen atoms, indicate likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, regions of positive potential, primarily around the hydrogen atoms of the amine and hydroxyl groups, are sites for nucleophilic attack and hydrogen bond donation.

Structure-Based Drug Design (SBDD) and Scaffold Optimization

The this compound framework represents a valuable scaffold for structure-based drug design (SBDD). Both the azetidine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry, as they are frequently found in biologically active compounds. nih.govnih.govmdpi.com The three-dimensional nature of these saturated heterocyclic rings allows for a better exploration of chemical space compared to flat aromatic systems. nih.gov

SBDD involves iteratively modifying a lead compound based on its known binding mode to a target protein. The this compound scaffold offers multiple points for diversification. Functional groups can be attached to the secondary amine of the azetidine ring, the nitrogen of the pyrrolidine ring, or by replacing the hydroxyl group to fine-tune potency, selectivity, and pharmacokinetic properties.

A common strategy in SBDD is "scaffold hopping," where a core molecular structure is replaced by a different one that maintains similar spatial arrangement of key interaction points. rsc.orgyoutube.com The azetidine-pyrrolidine combination itself could be the result of a scaffold-hopping approach or serve as a starting point for designing new scaffolds with improved properties, such as reduced metabolic liability. rsc.org

Applications as Ligands for Metal-Complexing Agents

The structure of this compound, containing two nitrogen atoms (a secondary amine in the azetidine ring and a tertiary amine in the pyrrolidine) and one hydroxyl group, makes it a potential chelating ligand for various metal ions. Amino alcohol ligands are well-known for their ability to form stable complexes with transition metals. tandfonline.comwikipedia.org

The nitrogen and oxygen atoms can act as Lewis basic donor sites, coordinating to a metal center to form a chelate ring structure. wikipedia.orgyoutube.com The formation of such complexes depends on factors like the type of metal ion, the pH of the solution, and the stereochemistry of the ligand. The stability of metal complexes is often enhanced by the chelate effect, where a multidentate ligand forms multiple bonds to a single metal ion. In this case, the compound could potentially act as a bidentate (N,N or N,O) or tridentate (N,N,O) ligand.

While specific studies on metal complexes of this compound are not prominent, the known coordination chemistry of related amino alcohols and diamines suggests its utility. nih.govacs.org The resulting metal complexes could have applications in areas such as catalysis, materials science, or as imaging agents, depending on the properties of the coordinated metal ion.

Broader Research Applications and Future Directions

Applications in Medicinal Chemistry and Drug Discovery Research

The incorporation of saturated heterocyclic moieties is a well-established strategy in drug design to enhance properties such as solubility, metabolic stability, and three-dimensional complexity, which can lead to improved target binding and selectivity. The pyrrolidine (B122466) and azetidine (B1206935) rings are prominent structural motifs in numerous bioactive compounds. nih.govresearchgate.netnih.gov

1-(Pyrrolidin-3-yl)azetidin-3-ol serves as a versatile scaffold for the construction of novel, complex heterocyclic systems. The pyrrolidine ring is a favored component in medicinal chemistry due to its non-planar structure, or "pseudorotation," which allows for efficient exploration of three-dimensional pharmacophore space. nih.gov This feature is critical for optimizing interactions with biological targets. Similarly, the strained azetidine ring is found in various biologically important molecules and its constrained nature can impart favorable conformational rigidity to a drug candidate. nih.gov

By using this compound as a starting material, chemists can develop more elaborate molecular frameworks, such as spirocyclic or fused-ring systems. These novel scaffolds are sought after in drug discovery programs as they can lead to compounds with unique pharmacological profiles and intellectual property positions. The compound is commercially available as a chiral building block, facilitating its use in stereoselective synthesis to create specific enantiomers of target molecules. bldpharm.comguidechem.combldpharm.combldpharm.com

The pyrrolidine nucleus is a core component of a wide array of bioactive compounds, including anticancer, antibacterial, and central nervous system (CNS) agents. nih.gov For instance, derivatives of the pyrrolidine ring have been developed as potent and selective inhibitors of key biological targets. nih.govnih.gov Likewise, azetidine-containing structures have been successfully designed as high-affinity receptor agonists and antagonists. acs.org

The combination of these two rings in this compound provides a template for developing new chemical entities with tailored biological activities. Researchers can functionalize the secondary amine of the azetidine ring, the tertiary amine of the pyrrolidine ring, or the hydroxyl group to modulate the compound's physicochemical properties and target interactions. This versatility allows for its application in creating libraries of compounds for screening against various diseases, including neurodegenerative disorders and cancer, where heterocyclic scaffolds play a crucial role. nih.gov

Contributions to Fundamental Heterocyclic Chemistry

Beyond its direct applications in drug discovery, this compound is a valuable tool for advancing the fundamental understanding of heterocyclic chemistry.

The synthesis of strained ring systems like azetidines and functionalized pyrrolidines presents ongoing challenges for synthetic chemists. nih.govnih.gov The development of efficient and stereoselective methods for creating these structures is an active area of research. rsc.org Methodologies such as 1,3-dipolar cycloadditions are powerful for constructing pyrrolidine rings with high stereocontrol. nih.govnih.gov For azetidines, novel approaches like gold-catalyzed oxidative cyclizations have emerged as practical routes. nih.gov

The synthesis of the bifunctional molecule this compound itself, and its subsequent use in multi-step syntheses, drives the innovation of new synthetic protocols. These reactions must accommodate the unique reactivity of the connected ring systems, leading to new strategies for ring formation, functionalization, and the construction of complex polycyclic architectures. nih.govresearchgate.net

The juxtaposition of a high-strain four-membered ring and a more flexible five-membered ring makes this compound an excellent model for studying intricate molecular dynamics. The immense ring strain of azetidine derivatives (related cyclopropanones have strains of about 50 kcal mol⁻¹) significantly influences their reactivity, making them prone to ring-opening and rearrangement reactions. acs.org In contrast, the pyrrolidine ring exhibits pseudorotation, allowing it to adopt various low-energy conformations. nih.gov

Investigating this compound allows researchers to understand how the conformational preferences of the pyrrolidine ring influence the reactivity of the adjacent azetidine ring, and vice-versa. Spectroscopic and computational studies on this molecule can provide deep insights into the interplay of ring strain and conformational flexibility, contributing to the broader understanding of how these factors govern the behavior of complex heterocyclic molecules. nih.gov

Advanced Materials and Catalysis Research Applications

The application of heterocyclic compounds is expanding into materials science and catalysis. Azetidin-3-ol (B1332694) hydrochloride, a related precursor, is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a linker for Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com This highlights the utility of the azetidinol (B8437883) motif in constructing complex biomaterials.

Given its structure, this compound could potentially be explored for similar applications. The presence of multiple nitrogen atoms and a hydroxyl group makes it a candidate for use as a ligand in coordination chemistry or as a building block for creating novel polymers or functional materials. bldpharm.com Furthermore, pyrrolidine derivatives have been shown to have applications in catalysis, suggesting that this compound or its derivatives could be investigated as organocatalysts or as chiral ligands for asymmetric metal catalysis. researchgate.net

Table of Compound Properties

This table is interactive. You can sort and filter the data.

| Property | Value | Source |

| Compound Name | This compound | |

| Molecular Formula | C₇H₁₄N₂O | chemscene.com |

| Molecular Weight | 142.20 g/mol | chemscene.com |

| CAS Number (S-enantiomer) | 1257293-72-3 | bldpharm.comchemscene.com |

| CAS Number (R-enantiomer) | 1449131-16-1 | bldpharm.com |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Table of Compounds Mentioned

Future Research Avenues for this compound

The utility of this compound is far from fully explored. Future research is poised to unlock new synthetic methodologies, provide deeper insights into its biological interactions, and integrate this versatile scaffold with cutting-edge technologies.

The functional groups of this compound—two secondary amines and a hydroxyl group—are ripe for exploitation in a variety of synthetic transformations. Future work will likely focus on developing novel derivatives by exploring new reaction pathways. Established methods for synthesizing five-membered heterocycles, such as 1,3-dipolar cycloadditions, could be adapted to generate analogs of the core structure. nih.govresearchgate.net

Moreover, modern synthetic strategies can be employed to build upon this scaffold. For example, multicomponent reactions could be designed to construct complex molecular architectures in a single step, using the scaffold as a foundational element. beilstein-journals.org Recent advances in organic synthesis have demonstrated facile, catalyst-free protocols for accessing complex spirocyclic systems from cyclopropanone (B1606653) surrogates and amidines. acs.org Given the strained nature of its azetidine ring, this compound or its derivatives could serve as unique partners in similar ring-expansion or insertion reactions, leading to novel and medicinally relevant spirocyclic or fused heterocyclic frameworks. acs.org

| Reaction Type | Potential Reagents | Resulting Structure | Rationale |

| Pictet-Spengler Reaction | Aldehydes, Ketones | Fused Tricyclic Systems | Utilizes amine for cyclization to form new rings. |

| Buchwald-Hartwig Amination | Aryl Halides | N-Aryl Derivatives | Functionalizes the secondary amines for SAR studies. |

| Asymmetric Michael Addition | α,β-Unsaturated Esters | Substituted Pyrrolidines | Expands the scaffold with controlled stereochemistry. rsc.org |

| Ring-Opening/Expansion | Electrophiles, Nucleophiles | Novel Heterocyclic Scaffolds | Exploits the ring strain of the azetidine moiety. acs.org |

The pyrrolidine ring is considered a "privileged scaffold" in drug discovery, as its three-dimensional, non-planar structure is adept at interacting with the complex surfaces of biological targets. nih.govdntb.gov.uanih.gov The stereochemistry of such scaffolds is paramount; different stereoisomers can exhibit dramatically different biological profiles, acting as an agonist versus an antagonist, for example, by altering the binding mode within a protein's active site. nih.gov

Future research must involve the synthesis of all possible stereoisomers of this compound and its derivatives to conduct rigorous structure-activity relationship (SAR) studies. These studies are essential to map how the spatial orientation of substituents influences biological activity. nih.gov Advanced analytical techniques, including high-resolution X-ray crystallography and cryo-electron microscopy, will be indispensable for obtaining detailed structural information on how these compounds bind to their protein targets. This empirical data, when combined with computational methods like molecular docking and molecular dynamics simulations, will enable precise target validation and facilitate the rational, structure-based design of next-generation therapeutic agents with improved potency and selectivity.

The unique properties of this compound make it highly suitable for integration with several emerging technologies that are revolutionizing drug discovery.

DNA-Encoded Libraries (DELs): The scaffold's two distinct secondary amine groups provide ideal handles for use in DEL technology. One amine can be attached to the DNA tag, while the other remains free for diversification with a wide array of chemical building blocks, enabling the rapid generation and screening of immense libraries to identify novel binders for protein targets.